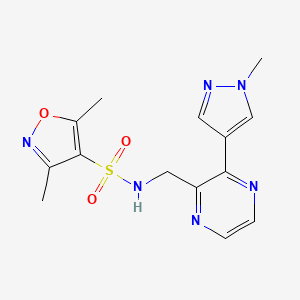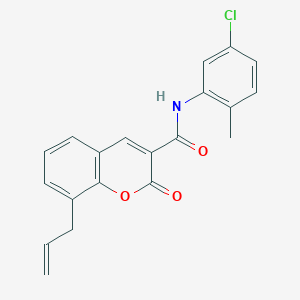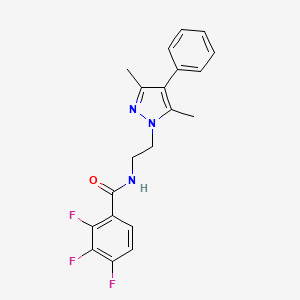
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, a thioether linkage, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Thioether Formation: The thioether linkage is formed by reacting the benzylated indole with a thiol compound, such as benzyl mercaptan, under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-fluorobenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl group or to reduce the indole core using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-benzylated indole derivatives, reduced indole cores
Substitution: Substituted fluorobenzyl derivatives
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors, which can modulate cellular processes. The thioether and fluorobenzyl moieties may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can be compared with other indole derivatives, such as:
2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the fluorobenzyl group, which may affect its biological activity and chemical reactivity.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)acetamide: Lacks the thioether linkage, which may influence its binding properties and stability.
1-benzyl-1H-indole-3-thiol: Contains a thiol group instead of the acetamide moiety, which may alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c25-20-12-10-18(11-13-20)14-26-24(28)17-29-23-16-27(15-19-6-2-1-3-7-19)22-9-5-4-8-21(22)23/h1-13,16H,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPPVHLHHPLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopentyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)



![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)


![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)

![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)

